molecular formula C15H21NO5 B12718866 N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid CAS No. 137390-85-3

N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid

Katalognummer: B12718866
CAS-Nummer: 137390-85-3
Molekulargewicht: 295.33 g/mol
InChI-Schlüssel: ZYJOGMKYRKMTQO-QBILUMQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Tricyclo(3311(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid is a complex organic compound characterized by its unique tricyclic structure

Vorbereitungsmethoden

The synthesis of N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid typically involves multiple steps. The initial step often includes the preparation of the tricyclic core, followed by the introduction of the aspartic acid moiety. Reaction conditions may vary, but common methods include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme interactions and protein binding.

    Industry: It can be used in the production of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-L-aspartic acid can be compared with other similar compounds, such as:

  • N-(Tricyclo(3.3.1.1(sup 3,7))dec-1-ylcarbonyl)-DL-aspartic acid
  • N-adamantanoyl-DL-aspartic acid

These compounds share similar tricyclic structures but may differ in their specific functional groups and properties The uniqueness of N-(Tricyclo(331

Eigenschaften

CAS-Nummer

137390-85-3

Molekularformel

C15H21NO5

Molekulargewicht

295.33 g/mol

IUPAC-Name

(2S)-2-(adamantane-1-carbonylamino)butanedioic acid

InChI

InChI=1S/C15H21NO5/c17-12(18)4-11(13(19)20)16-14(21)15-5-8-1-9(6-15)3-10(2-8)7-15/h8-11H,1-7H2,(H,16,21)(H,17,18)(H,19,20)/t8?,9?,10?,11-,15?/m0/s1

InChI-Schlüssel

ZYJOGMKYRKMTQO-QBILUMQKSA-N

Isomerische SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N[C@@H](CC(=O)O)C(=O)O

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.